molecular formula C23H17NO B14583217 2-(2-{4-[2-(Furan-2-yl)ethenyl]phenyl}ethenyl)quinoline CAS No. 61457-83-8

2-(2-{4-[2-(Furan-2-yl)ethenyl]phenyl}ethenyl)quinoline

Cat. No.: B14583217
CAS No.: 61457-83-8
M. Wt: 323.4 g/mol
InChI Key: YIUIQIWRPPVWOQ-UHFFFAOYSA-N
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Description

2-(2-{4-[2-(Furan-2-yl)ethenyl]phenyl}ethenyl)quinoline is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them significant in the field of medicinal chemistry

Preparation Methods

The synthesis of 2-(2-{4-[2-(Furan-2-yl)ethenyl]phenyl}ethenyl)quinoline can be achieved through various synthetic routes. One common method involves the cyclocondensation of 2-(2-trimethylsilyl)ethynylaniline with aromatic aldehydes in the presence of sulfuric acid as a catalyst in methanol solvent . This reaction typically requires controlled conditions to ensure the desired product is obtained with high yield and purity.

Industrial production methods for quinoline derivatives often involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. These methods may include the use of continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

2-(2-{4-[2-(Furan-2-yl)ethenyl]phenyl}ethenyl)quinoline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common for quinoline derivatives. For example, halogenation can be achieved using halogens like chlorine or bromine under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinoline N-oxides, while reduction can produce various hydrogenated quinoline derivatives.

Scientific Research Applications

2-(2-{4-[2-(Furan-2-yl)ethenyl]phenyl}ethenyl)quinoline has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, make it a subject of interest in biological research.

    Medicine: Quinoline derivatives are known for their therapeutic properties, and this compound may be explored for its potential use in drug development.

    Industry: It can be used in the development of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 2-(2-{4-[2-(Furan-2-yl)ethenyl]phenyl}ethenyl)quinoline involves its interaction with various molecular targets and pathways. The quinoline core can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The furan and phenyl substituents may enhance the compound’s binding affinity and specificity towards these targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

2-(2-{4-[2-(Furan-2-yl)ethenyl]phenyl}ethenyl)quinoline can be compared with other quinoline derivatives, such as:

    2-Phenylquinoline: Lacks the furan substituent, which may result in different biological activities and chemical properties.

    4-Phenoxyquinoline: Contains a phenoxy group instead of the furan substituent, leading to variations in its reactivity and applications.

    2-(Furan-2-yl)quinoline: Similar structure but without the additional phenyl group, which may affect its overall properties.

Properties

CAS No.

61457-83-8

Molecular Formula

C23H17NO

Molecular Weight

323.4 g/mol

IUPAC Name

2-[2-[4-[2-(furan-2-yl)ethenyl]phenyl]ethenyl]quinoline

InChI

InChI=1S/C23H17NO/c1-2-6-23-20(4-1)13-15-21(24-23)14-11-18-7-9-19(10-8-18)12-16-22-5-3-17-25-22/h1-17H

InChI Key

YIUIQIWRPPVWOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC=C(C=C3)C=CC4=CC=CO4

Origin of Product

United States

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